molecular formula C8H15NO4 B1474536 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid CAS No. 1694997-94-8

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid

Cat. No.: B1474536
CAS No.: 1694997-94-8
M. Wt: 189.21 g/mol
InChI Key: IZPRNIRUOWIUOL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid plays a role in various biochemical reactions due to its structural features. It interacts with enzymes, proteins, and other biomolecules, potentially acting as a substrate or inhibitor. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Enzymes such as oxidoreductases and transferases may interact with this compound, facilitating its conversion or modification in metabolic pathways .

Cellular Effects

This compound affects various cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it may influence the activity of kinases and phosphatases, altering phosphorylation states and downstream signaling events. Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This compound can also interact with transcription factors, influencing gene expression by modulating their binding to DNA. The presence of methoxy groups on the pyrrolidine ring may enhance its binding affinity and specificity for certain targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade under others, leading to altered biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, facilitating its conversion to metabolites. These metabolic pathways can influence the compound’s bioavailability and biological activity. Additionally, this compound may affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins may facilitate its uptake and localization. The compound’s distribution can influence its accumulation in specific cellular compartments, affecting its biological activity. For example, it may localize to mitochondria, influencing cellular energy production and metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the nucleus or mitochondria. This localization can enhance its interactions with biomolecules and influence its biological effects. For instance, nuclear localization may allow this compound to modulate gene expression by interacting with transcription factors .

Biological Activity

2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 239.27 g/mol

This compound features a pyrrolidine ring with two methoxy groups and an acetic acid moiety, which may influence its biological activity through interactions with various biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Its structure suggests potential interactions with serotonin and dopamine receptors.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could have anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Pharmacological Effects

  • Cognitive Enhancement : Animal studies have shown that compounds structurally similar to this compound can enhance cognitive functions. For instance, a study involving rats indicated improved memory retention and learning capabilities following administration of similar pyrrolidine derivatives .
  • Anxiolytic Properties : Some case studies have reported anxiolytic effects in animal models treated with related compounds. These effects are hypothesized to be linked to modulation of GABAergic activity .
  • Potential Antidepressant Activity : Given its structural similarity to known antidepressants, there is ongoing research into its potential as an antidepressant agent. Early findings suggest it may help alleviate symptoms in rodent models of depression .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceSubjectFindings
RatsEnhanced memory retention observed with similar pyrrolidine compounds.
RodentsAnxiolytic effects noted; potential GABAergic modulation suggested.
RodentsAntidepressant-like effects observed in behavioral assays.

Properties

IUPAC Name

2-(3,4-dimethoxypyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-12-6-3-9(5-8(10)11)4-7(6)13-2/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPRNIRUOWIUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.